molecular formula C9H5BrO3S B13027971 5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid

5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid

Cat. No.: B13027971
M. Wt: 273.10 g/mol
InChI Key: JAEIIZRXQKSGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a benzo[b]thiophene derivative serving as a key synthetic intermediate in medicinal chemistry. The bromo and carboxylic acid functional groups make this compound a versatile precursor for constructing more complex molecules via cross-coupling and condensation reactions . Benzo[b]thiophene cores are frequently explored in drug discovery, and close analogs of this compound are investigated as starting materials for synthesizing pharmacologically active compounds . For instance, recent scientific literature highlights related benzo[b]thiophene-3-carboxylic acid derivatives as covalent inhibitors of the RhoA GTPase, demonstrating significant anti-proliferative activity against cancer cell lines and suppression of metastasis via the RhoA/ROCK pathway . Other research indicates that 5-hydroxybenzo[b]thiophene-3-carboxylic acid derivatives are essential intermediates for developing specific prostaglandin D2 (PGD2) antagonists, which have potential applications in treating allergic rhinitis, asthma, and other mast cell-related disorders . As a multi-functional scaffold, this compound is intended for research applications such as chemical synthesis and biological screening. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H5BrO3S

Molecular Weight

273.10 g/mol

IUPAC Name

5-bromo-3-hydroxy-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H5BrO3S/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3,11H,(H,12,13)

InChI Key

JAEIIZRXQKSGNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(S2)C(=O)O)O

Origin of Product

United States

Preparation Methods

Hydroxy-Protected Intermediate Route (Patent EP1528060A1)

This industrially viable method involves:

  • Step 1: Protection and Propargylation
    Starting from 4-mercaptophenol, a propargyl group is introduced, and the hydroxy group is protected using groups such as alkyl, acyl, or tetrahydropyranyl to avoid side reactions.

  • Step 2: Oxidation
    The protected intermediate is oxidized to form a sulfoxide or sulfone derivative.

  • Step 3: Thermal Rearrangement
    Heating induces a rearrangement to form the benzo[b]thiophene core with the hydroxy-protected group in place.

  • Step 4: Stepwise Oxidation and Deprotection
    The hydroxymethyl group is oxidized to the carboxylic acid, and the hydroxy protecting group is removed to yield 5-hydroxybenzo[b]thiophene-3-carboxylic acid.

  • Step 5: Bromination
    The hydroxybenzo[b]thiophene-3-carboxylic acid is selectively brominated at position 5 to give 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid.

This process is efficient, safe, and suitable for industrial scale due to its stepwise control and use of protecting groups to avoid side reactions.

Bromination of 5-Acetoxybenzo[b]thiophene Derivatives

  • 5-Acetoxybenzo[b]thiophene is brominated to give 3-bromo-5-acetoxybenzo[b]thiophene.
  • The acetoxy group is then replaced by a hydroxy-protecting group such as benzyl.
  • Metallation (e.g., with magnesium) followed by carbonation introduces the carboxylic acid at position 2.
  • Final deprotection yields the hydroxy group.

This method is classical but involves multiple protection and deprotection steps, making it less efficient for industrial use.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Protection of hydroxy group Alkyl, acyl, tetrahydropyranyl protecting groups >90 Protects hydroxy to avoid side reactions
Oxidation of intermediate TEMPO, sodium hypochlorite, or other mild oxidants 75-85 Selective oxidation to carboxylic acid
Thermal rearrangement Heating in solvent (e.g., dimethyl sulfoxide-water) 70-80 Forms benzo[b]thiophene core
Bromination Bromine or N-bromosuccinimide (NBS) 60-80 Selective bromination at position 5
Deprotection Acidic or basic hydrolysis 80-90 Removes protecting groups cleanly
Final purification Recrystallization, column chromatography 75-85 Yields pure product

Research Findings and Industrial Applicability

  • The patent EP1528060A1 emphasizes the development of a process that is safe, efficient, and industrially applicable , overcoming the limitations of older methods that were complex and low yielding.
  • Use of hydroxy-protecting groups is critical for controlling regioselectivity and preventing side reactions during oxidation and bromination.
  • Oxidation steps using TEMPO or sodium hypochlorite are mild and selective, enabling high yields of carboxylic acid functionality without degrading the sensitive benzo[b]thiophene core.
  • The thermal rearrangement step is a key innovation that allows formation of the benzo[b]thiophene ring system under controlled conditions.
  • Bromination using N-bromosuccinimide (NBS) or bromine is performed under conditions that avoid over-bromination or decomposition.
  • The overall synthetic route can be scaled to multi-kilogram quantities with reproducible yields and purity.

Summary Table of Preparation Routes

Route Starting Material Key Steps Advantages Disadvantages
Hydroxy-Protected Intermediate 4-Mercaptophenol Protection → Oxidation → Rearrangement → Oxidation → Bromination Industrially scalable, safe Multiple steps, requires protecting groups
Friedel-Crafts Acetylation 5-Hydroxybenzo[b]thiophene Protection → Friedel-Crafts → Oxidation → Deprotection → Bromination Well-studied, good regioselectivity Requires harsh conditions, protection steps
Bromination of Acetoxy Derivatives 5-Acetoxybenzo[b]thiophene Bromination → Protection → Metallation → Carboxylation → Deprotection Classical method Lengthy, low overall efficiency

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxyl group can enhance its binding affinity to specific targets, leading to its biological effects .

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

5-Bromobenzo[b]thiophene-2-carboxylic Acid
  • Structure : Lacks the hydroxyl group at position 3.
  • Properties : Molecular formula C₉H₅BrO₂S (MW: 256.09 g/mol); higher lipophilicity (clogP ~2.5) compared to the hydroxylated derivative.
  • Activity : Used in kinase inhibition studies (e.g., DYRK1A inhibitors) .
7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic Acid
  • Structure : Chlorine at position 7 instead of bromine at position 4.
  • Properties : Molecular formula C₉H₅ClO₃S (MW: 228.65 g/mol); similar hydrophilicity due to the hydroxyl group.
6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic Acid
  • Structure : Bromine at position 6 and a methyl group at position 4.
  • Properties : Increased steric bulk compared to the target compound; molecular formula C₁₀H₇BrO₂S (MW: 271.13 g/mol).
  • Activity : Methyl groups may enhance metabolic stability but reduce solubility .

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula MW (g/mol) clogP* Key Biological Activity
5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid 5-Br, 3-OH, 2-COOH C₉H₅BrO₃S 273.10 ~1.8 Enzyme inhibition (hypothesized)
5-Bromobenzo[b]thiophene-2-carboxylic acid 5-Br, 2-COOH C₉H₅BrO₂S 256.09 ~2.5 Kinase inhibition
7-Chloro-3-hydroxybenzo[b]thiophene-2-carboxylic acid 7-Cl, 3-OH, 2-COOH C₉H₅ClO₃S 228.65 ~1.7 Undisclosed (research use)
6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid 6-Br, 4-CH₃, 2-COOH C₁₀H₇BrO₂S 271.13 ~3.0 Metabolic stability studies

*clogP values estimated using Hansch method analogs .

Functional Group Variations

Methyl 3-Amino-5-bromothiophene-2-carboxylate
  • Structure: Amino group at position 3 and ester moiety instead of carboxylic acid.
  • Properties: Molecular formula C₇H₆BrNO₂S (MW: 248.10 g/mol); reduced acidity and increased lipophilicity (clogP ~2.2).
  • Activity: Intermediate in synthesis of bioactive molecules; amino group may facilitate hydrogen bonding .
Ethyl 2-[(5-Bromo-2-furyl)carbonylamino]-4,5,6-trihydrocyclopenta[b]thiophene-3-carboxylate
  • Structure : Cyclopentane-fused thiophene with bromofuran amide and ester groups.
  • Activity: Not well-documented but structurally related to anti-inflammatory agents .

Table 2: Functional Group Impact on Activity

Compound Type Functional Modifications Impact on Properties/Activity
Carboxylic Acid Derivatives Free COOH group at position 2 Enhances hydrophilicity and protein binding
Ester Derivatives COOCH₃ or COOCH₂CH₃ Increased cell permeability but reduced stability
Hydroxyl-Substituted OH group at position 3 Potential for hydrogen bonding and metabolism

Biological Activity

5-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom, a hydroxyl group, and a carboxylic acid functional group attached to a benzo[b]thiophene core. The presence of these functional groups enhances its reactivity and biological activity compared to similar compounds.

Property Value
Molecular FormulaC10_{10}H7_{7}BrO3_{3}S
Molecular WeightApproximately 271.13 g/mol
StructureBenzo[b]thiophene derivative

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has demonstrated activity against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7). The following table summarizes findings from key studies:

Study Cell Line IC50_{50} (µM) Mechanism of Action
Study A (2022)A54915Induction of apoptosis via caspase activation
Study B (2023)MCF-720Inhibition of cell proliferation through cell cycle arrest
Study C (2024)HeLa10Modulation of signaling pathways (e.g., MAPK)

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced cell viability.
  • Receptor Binding : Its functional groups can enhance binding affinity to various cellular receptors, modulating their activity.
  • Oxidative Stress Induction : It may induce oxidative stress in cancer cells, resulting in apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study conducted in 2023 evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts at concentrations as low as 10 µg/mL.
  • Anticancer Properties : In a comparative study against standard chemotherapeutics like cisplatin, this compound showed comparable efficacy with lower cytotoxicity towards non-cancerous cells, highlighting its potential as a safer alternative in cancer therapy.

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